2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide is a complex organic compound with a unique structure involving benzofuran, pyrimidine, and acetamide groups. This compound is noteworthy due to its multifaceted applications in various scientific fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. One common approach starts with the preparation of the benzofuran moiety, which is subsequently fused with a pyrimidine ring system through cyclization reactions. The phenyl groups are introduced via electrophilic aromatic substitution reactions. The final step involves the acylation of the intermediate compound with N-(4-methoxyphenyl)acetamide, under controlled temperature and pH conditions.
Industrial Production Methods: For industrial-scale production, the synthesis is optimized to improve yield and purity. Techniques such as continuous flow reactors, use of catalytic systems, and advanced purification methods like chromatography are employed. The reaction conditions are fine-tuned to minimize by-products and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide undergoes various types of chemical reactions including:
Oxidation: : Often using oxidizing agents like potassium permanganate.
Reduction: : Employing reducing agents such as lithium aluminum hydride.
Substitution: : Especially nucleophilic substitutions at the acetamide group.
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Solvents: : Dimethylformamide, acetonitrile.
Major Products Formed: The reactions can yield a range of products such as hydroxylated derivatives, reduced amines, and substituted acetamides, depending on the reagents and conditions.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a building block for synthesizing more complex molecules. It is also used in studies of reaction mechanisms and kinetics.
Biology: Biologically, it is investigated for its potential activity as an enzyme inhibitor or a receptor agonist/antagonist.
Medicine: In medicine, researchers explore its potential therapeutic properties, particularly in the development of anti-inflammatory or anticancer drugs.
Industry: In industrial applications, it may be utilized in the manufacture of high-performance materials or as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. It binds to these targets, either inhibiting or activating their biological functions. The pathways involved often include signal transduction mechanisms that lead to the desired biological response.
Comparison with Similar Compounds
Uniqueness: Compared to similar compounds like benzofuran-based drugs or pyrimidine derivatives, 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide stands out due to its combined structural features, which confer unique chemical reactivity and biological activity.
Similar Compounds:Benzofuran derivatives
Pyrimidine-based compounds
Acetamide-containing molecules
Properties
CAS No. |
877656-35-4 |
---|---|
Molecular Formula |
C25H19N3O5 |
Molecular Weight |
441.443 |
IUPAC Name |
2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C25H19N3O5/c1-32-18-13-11-16(12-14-18)26-21(29)15-27-22-19-9-5-6-10-20(19)33-23(22)24(30)28(25(27)31)17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H,26,29) |
InChI Key |
GSMUTZITTFCUFT-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)OC5=CC=CC=C53 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.